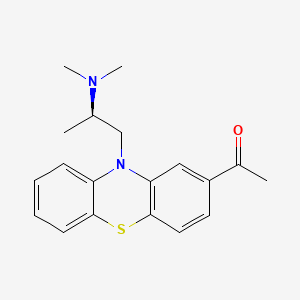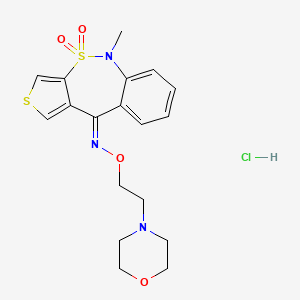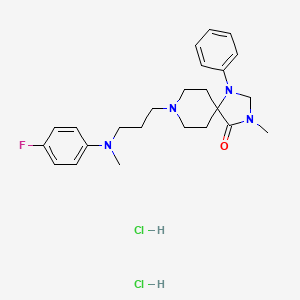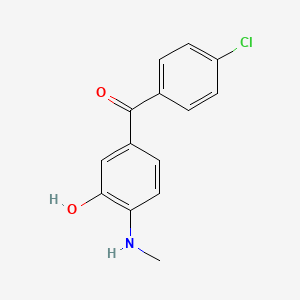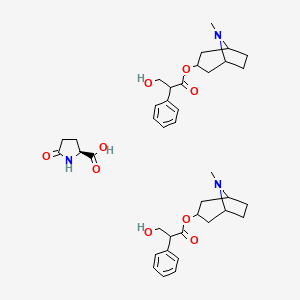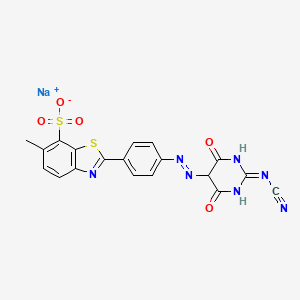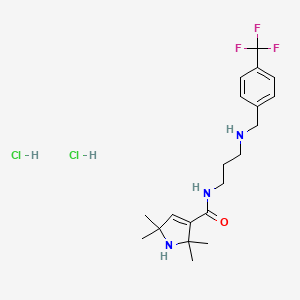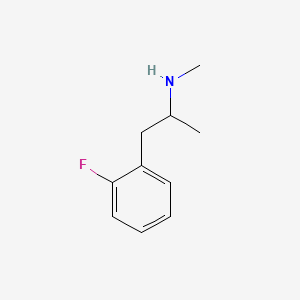
Pyrisoxazole, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrisoxazole, trans-: is a chemical compound with the molecular formula C16H17ClN2O . It is a diastereoisomeric mixture of (3R,5S)- and (3R,5R)-pyrisoxazole. This compound is primarily used as a fungicide to control fungal diseases in various crops, including tomatoes and wheat .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of Pyrisoxazole, trans- involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrisoxazole, trans- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxazole derivatives, while reduction may yield pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrisoxazole, trans- is used in chemical research to study its reactivity and potential as a building block for more complex molecules .
Biology: In biological research, Pyrisoxazole, trans- is used to study its effects on various biological systems, including its potential as an antifungal agent .
Industry: In the agricultural industry, Pyrisoxazole, trans- is used as a fungicide to control fungal diseases in crops, improving yield and quality .
Wirkmechanismus
The mechanism of action of Pyrisoxazole, trans- involves inhibiting the growth of pathogenic fungi by affecting the electron transport system of the respiratory chain. This disruption leads to the death of the fungi . The compound targets specific enzymes and pathways involved in fungal respiration, making it an effective antifungal agent .
Vergleich Mit ähnlichen Verbindungen
Metolachlor: A chiral herbicide used to control weeds.
Metalaxyl: A chiral fungicide used to control fungal diseases in crops.
Acetolachlor: A chiral herbicide used to control weeds.
Uniqueness: Pyrisoxazole, trans- is unique due to its specific stereochemistry and its effectiveness as a fungicide. Unlike some other fungicides, it has a broad spectrum of activity and can control a wide range of fungal pathogens .
Eigenschaften
CAS-Nummer |
291771-99-8 |
|---|---|
Molekularformel |
C16H17ClN2O |
Molekulargewicht |
288.77 g/mol |
IUPAC-Name |
(3R,5R)-5-(4-chlorophenyl)-2,3-dimethyl-3-pyridin-3-yl-1,2-oxazolidine |
InChI |
InChI=1S/C16H17ClN2O/c1-16(13-4-3-9-18-11-13)10-15(20-19(16)2)12-5-7-14(17)8-6-12/h3-9,11,15H,10H2,1-2H3/t15-,16-/m1/s1 |
InChI-Schlüssel |
DHTJFQWHCVTNRY-HZPDHXFCSA-N |
Isomerische SMILES |
C[C@@]1(C[C@@H](ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Kanonische SMILES |
CC1(CC(ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


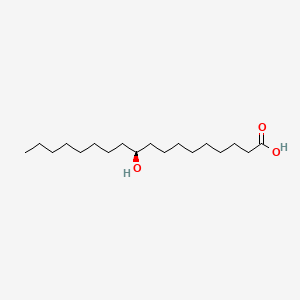
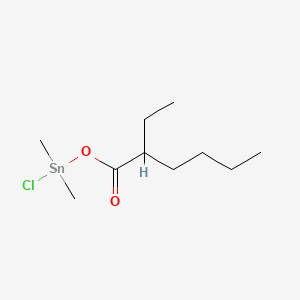
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxy-2-(dimethylamino)-2-oxoethanimidothioate](/img/structure/B12719856.png)
